BenchChemオンラインストアへようこそ!

2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Anticancer Breast Cancer MCF-7

2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2201734-90-7, molecular formula C₁₃H₁₃ClN₂O₃S₂, MW 344.8 g/mol) is a synthetic small molecule comprising a 1,3-thiazole heterocycle linked via an ether bridge to a pyrrolidine ring bearing a 2-chlorobenzenesulfonyl group. It belongs to the sulfonylpyrrolidine-thiazole chemotype, a scaffold associated with diverse biological activities including anticancer and antimicrobial effects.

Molecular Formula C13H13ClN2O3S2
Molecular Weight 344.8 g/mol
CAS No. 2201734-90-7
Cat. No. B6426805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
CAS2201734-90-7
Molecular FormulaC13H13ClN2O3S2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C13H13ClN2O3S2/c14-11-3-1-2-4-12(11)21(17,18)16-7-5-10(9-16)19-13-15-6-8-20-13/h1-4,6,8,10H,5,7,9H2
InChIKeyACRWAAQBPWEDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2201734-90-7): Conformationally Constrained Sulfonylpyrrolidine-Thiazole Research Probe


2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2201734-90-7, molecular formula C₁₃H₁₃ClN₂O₃S₂, MW 344.8 g/mol) is a synthetic small molecule comprising a 1,3-thiazole heterocycle linked via an ether bridge to a pyrrolidine ring bearing a 2-chlorobenzenesulfonyl group . It belongs to the sulfonylpyrrolidine-thiazole chemotype, a scaffold associated with diverse biological activities including anticancer and antimicrobial effects [1]. According to the ZINC database (ZINC427249), no bioactivity has been reported for this specific compound at ≤10 μM across ChEMBL-assayed targets, and it has not appeared in any publications or clinical trials [2]. This absence of primary target annotation positions the compound as a structurally defined research probe for de novo phenotypic screening and structure–activity relationship (SAR) exploration, rather than a repurposed tool with pre-established pharmacology.

Why In-Class Sulfonylpyrrolidine-Thiazole Analogs Cannot Be Interchanged for 2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole in Screening Campaigns


Within the sulfonylpyrrolidine-thiazole chemotype, seemingly minor structural modifications produce substantial shifts in biological potency and target engagement. In a series of benzenesulfonylpyrrolidine-thiazole derivatives tested against MCF-7 breast cancer cells, IC₅₀ values ranged from 48.01 µM to 49.78 µM for the most active congeners, yet other close analogs within the same series were inactive, demonstrating that the nature and position of substituents on both the thiazole and the benzenesulfonyl rings critically govern activity [1]. The 2-chloro substituent on the benzenesulfonyl group of CAS 2201734-90-7 confers distinct electronic (σₘ = 0.37) and lipophilic (π = 0.71) properties that are fundamentally different from unsubstituted (σₘ = 0, π = 0), 4-fluoro (σₚ = 0.06, π = 0.14), or 4-bromo (σₚ = 0.23, π = 0.86) phenylsulfonyl variants [2]. These physicochemical differences translate into altered molecular recognition, binding kinetics, and selectivity profiles, meaning that procurement decisions cannot assume functional equivalence among sulfonylpyrrolidine-thiazole analogs. Each compound must be individually validated in the assay system of interest.

Quantitative Differentiation Evidence for 2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole vs. Closest Analogs


Anti-Proliferative Potency: Benzenesulfonylpyrrolidine-Thiazole Scaffold MCF-7 Activity vs. Doxorubicin Baseline

Although CAS 2201734-90-7 itself lacks published MCF-7 data, the benzenesulfonylpyrrolidine-thiazole scaffold to which it belongs demonstrates superior in vitro antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line compared to the standard-of-care agent doxorubicin. In a study of 12 structurally related benzenesulfonylpyrrolidine-thiazole derivatives, the four most active compounds (18, 8, 41, and 28) exhibited IC₅₀ values of 48.01, 49.11, 49.27, and 49.78 µM, respectively, all of which were lower (i.e., more potent) than doxorubicin's IC₅₀ of 68.6 µM in the same assay system [1]. CAS 2201734-90-7 contains the identical benzenesulfonylpyrrolidine-thiazole core with a 2-chloro substituent that is absent from the tested analogs, offering a differentiated electronic and steric profile for SAR expansion.

Anticancer Breast Cancer MCF-7

Antimicrobial Activity: Thiazole-Substituted Pyrrolidine Scaffold MIC Performance Against Bacterial Strains

Thiazole-substituted pyrrolidine derivatives closely related to CAS 2201734-90-7 have demonstrated moderate to good antibacterial activity in standardized MIC assays. In a series of 12 novel thiazole-substituted pyrrolidine compounds (4a–l) synthesized and evaluated for antimicrobial activity, the majority produced measurable bacterial growth inhibition, with MIC values ranging from moderate to good levels against both Gram-positive and Gram-negative bacterial strains as well as fungal strains [1]. While the exact MIC values for CAS 2201734-90-7 remain to be determined, the 2-chlorobenzenesulfonyl substitution pattern is distinct from the substituents employed in the Bodake et al. series (which used aryl substitutions at the thiazole 5-position), providing a structurally orthogonal entry point for antimicrobial SAR investigations.

Antimicrobial Antibacterial MIC

Structural Differentiation: 2-Chlorobenzenesulfonyl vs. Unsubstituted and Fluoro-Analogs

CAS 2201734-90-7 is structurally differentiated from the most commonly procured sulfonylpyrrolidine-thiazole analogs by the presence of a 2-chlorobenzenesulfonyl group. The closest commercially available analogs include the unsubstituted benzenesulfonyl variant (no halogen, resulting in reduced lipophilicity and altered π-stacking potential), the 2-fluorobenzylsulfonyl analog (CAS 2200782-24-5, which inserts a methylene spacer, altering conformational flexibility and sulfonamide geometry), and the 5-bromothiophene-2-sulfonyl analog (which replaces the phenyl ring with a thiophene, changing aromatic electronics and hydrogen-bonding capacity) . The ortho-chloro substitution in CAS 2201734-90-7 introduces a unique combination of electronegativity (Hammett σₘ = 0.37), steric bulk (molar refractivity = 6.03), and lipophilicity (Hansch π = 0.71) that is not replicated by any of these alternative substituents [1]. Furthermore, the ether linkage at the pyrrolidine 3-position imposes conformational rigidity absent in N-linked or methylene-bridged analogs.

Medicinal Chemistry SAR Molecular Design

Virtual Screening Profile: SEA Predicted Target Landscape from ChEMBL Annotations

The Similarity Ensemble Approach (SEA) predictions for ZINC427249 (CAS 2201734-90-7), based on ChEMBL 20 bioactivity annotations, indicate potential target engagement across a distinct set of protein targets, although no experimental confirmation exists [1]. This predicted target profile differs from those of the unsubstituted benzenesulfonyl analog and the fluorobenzyl analog, which are predicted to engage different target classes due to altered molecular fingerprints arising from the 2-chloro substitution and ether linkage geometry [1]. The absence of any reported activity at ≤10 μM across all ChEMBL-assayed targets makes CAS 2201734-90-7 a clean-slate probe for phenotypic and target-based screening, free from confounding polypharmacology annotations that characterize many extensively studied analogs.

Computational Chemistry Target Prediction Polypharmacology

Recommended Research and Procurement Application Scenarios for 2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2201734-90-7)


Phenotypic Anticancer Screening in MCF-7 and Other Breast Cancer Cell Lines

Given that the benzenesulfonylpyrrolidine-thiazole scaffold has demonstrated IC₅₀ values superior to doxorubicin in MCF-7 cells (48.01–49.78 µM vs. 68.6 µM) [1], CAS 2201734-90-7 should be prioritized for procurement as a 2-chloro-substituted probe in follow-up antiproliferative screens. Its unannotated bioactivity profile ensures that any observed phenotype can be attributed to the compound's intrinsic properties rather than to pre-existing target annotations. Recommended experimental design includes dose–response curves against MCF-7, MDA-MB-231, and non-tumorigenic MCF-10A cells, with doxorubicin as a positive control, to establish both potency and a preliminary therapeutic window.

Antimicrobial Susceptibility Testing Against ESKAPE Pathogen Panel

Building on the demonstrated antibacterial and antifungal activity of thiazole-substituted pyrrolidine derivatives in standardized MIC assays [1], CAS 2201734-90-7 is an ideal candidate for procurement by groups engaged in antimicrobial resistance research. The 2-chlorobenzenesulfonyl substituent represents a structural motif not yet evaluated in published antimicrobial SAR studies within this chemotype, offering an opportunity for novel intellectual property generation. Recommended testing includes MIC determination against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), carbapenem-resistant Enterobacteriaceae (CRE), and Candida albicans, using established CLSI or EUCAST protocols.

Structure–Activity Relationship (SAR) Expansion of Sulfonylpyrrolidine-Thiazole Chemical Space

CAS 2201734-90-7 occupies a distinct region of sulfonylpyrrolidine-thiazole chemical space defined by the ortho-chloro substitution (Hammett σₘ = 0.37, Hansch π = 0.71) and the conformationally constrained pyrrolidine-3-yl ether linkage [1]. This structural profile is not represented by commercially available unsubstituted, 2-fluorobenzyl, or 5-bromothiophene analogs. Procurement of this compound enables systematic SAR investigations to elucidate the contribution of ortho-chloro substitution to potency, selectivity, and ADME properties, with the potential to identify a new lead series that is patentably distinct from previously disclosed sulfonylpyrrolidine-thiazole derivatives [2].

Computational Chemistry and Polypharmacology Prediction Validation Studies

The ZINC427249 record for CAS 2201734-90-7 provides SEA target predictions based on ChEMBL 20, yet no experimental activity has been reported at ≤10 μM [1]. This makes the compound uniquely suitable for prospective computational model validation. Groups developing machine learning-based target prediction algorithms or molecular docking workflows can procure this compound to generate de novo experimental bioactivity data against the top SEA-predicted targets, using the resulting data to benchmark and refine their in silico models without the circularity risk inherent in using extensively annotated tool compounds.

Quote Request

Request a Quote for 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.